Cas no 1413723-34-8 (Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene)

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene 化学的及び物理的性質

名前と識別子

-

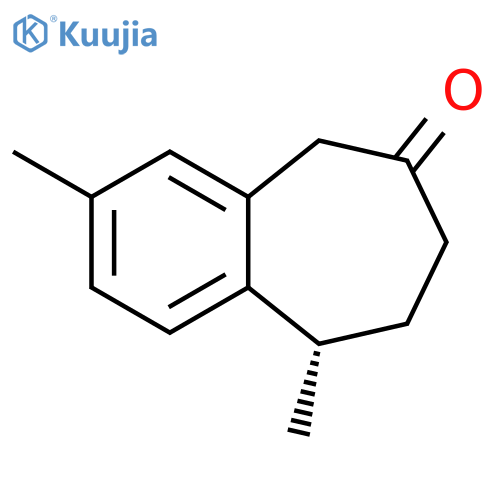

- 6H-Benzocyclohepten-6-one, 5,7,8,9-tetrahydro-3,9-dimethyl-, (9S)-

- Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene

-

- インチ: 1S/C13H16O/c1-9-3-6-13-10(2)4-5-12(14)8-11(13)7-9/h3,6-7,10H,4-5,8H2,1-2H3/t10-/m0/s1

- InChIKey: BSKWMZKKOONLDL-JTQLQIEISA-N

- ほほえんだ: C12=CC(C)=CC=C1[C@@H](C)CCC(=O)C2

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D326010-10mg |

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene |

1413723-34-8 | 10mg |

$1372.00 | 2023-05-18 | ||

| TRC | D326010-1mg |

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene |

1413723-34-8 | 1mg |

$190.00 | 2023-05-18 | ||

| TRC | D326010-2.5mg |

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene |

1413723-34-8 | 2.5mg |

$431.00 | 2023-05-18 | ||

| TRC | D326010-100mg |

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene |

1413723-34-8 | 100mg |

$ 11200.00 | 2023-09-08 | ||

| TRC | D326010-5mg |

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene |

1413723-34-8 | 5mg |

$821.00 | 2023-05-18 |

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

5. Book reviews

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachaleneに関する追加情報

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene: A Comprehensive Overview

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene, with the CAS Registry Number 1413723-34-8, is a complex organic compound that has garnered significant attention in the fields of natural product chemistry and pharmacology. This compound, belonging to the class of sesquiterpenes, is notable for its intricate molecular structure and diverse biological activities. Recent studies have highlighted its potential applications in drug discovery and development, making it a subject of intense research interest.

The name Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene reflects its structural characteristics. The "des" prefix indicates the removal of a functional group, while "9,9-dimethyl" specifies the presence of two methyl groups at the ninth carbon position. The "6-oxo" suffix denotes a ketone group at the sixth position, and "(S)" signifies the stereochemistry at a specific chiral center. The term "ar-Himachalene" refers to its structural relationship to Himachalene, a naturally occurring sesquiterpene isolated from plants.

Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to elucidate the precise structure of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene. These studies have confirmed its molecular formula as C17H28O and its molecular weight as approximately 252 g/mol. The compound's structure is characterized by a bicyclic framework with multiple methyl substituents and a ketone group, which contribute to its unique chemical properties.

The biological activities of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene have been extensively investigated in recent years. In vitro studies have demonstrated its potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Additionally, research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential role in anticancer drug discovery.

The synthesis of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene has also been a focus of recent research efforts. Total synthesis approaches have been developed to construct this complex molecule from simpler precursors. These methods involve multi-step reactions, including oxidation, reduction, and cyclization processes. The successful synthesis of this compound has not only validated its structure but also provided insights into the biosynthetic pathways of related natural products.

In terms of applications, Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene holds great promise in the pharmaceutical industry. Its anti-inflammatory and anticancer properties make it a valuable lead compound for drug development. Furthermore, its structural uniqueness suggests that it could serve as a template for designing novel bioactive molecules with improved pharmacokinetic profiles.

The study of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene continues to be an active area of research. Ongoing investigations aim to uncover additional biological activities and explore its potential for therapeutic use. Collaborative efforts between chemists and biologists are expected to yield further insights into this compound's mechanisms of action and its utility in treating various diseases.

1413723-34-8 (Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene) 関連製品

- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)

- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)

- 1343702-03-3(Methyl 5-amino-2,3-dichlorobenzoate)

- 896382-96-0(1-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoylpiperidine-4-carboxamide)

- 81363-14-6(1-(2,2,2-trifluoroethyl)piperidin-4-one)

- 2228732-92-9(2-(4-bromo-2-methoxyphenyl)methyloxirane)

- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

- 1261990-52-6(5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)

- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)

- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)